2-(Chloromethylsulfonyl)butane

Description

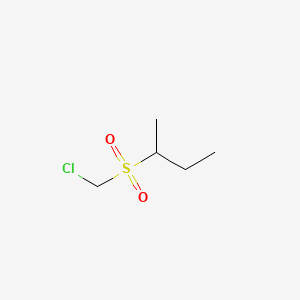

2-(Chloromethylsulfonyl)butane is an organosulfur compound characterized by a butane backbone substituted at the second carbon with a chloromethylsulfonyl (-SO₂-CH₂Cl) group. Its molecular formula is C₅H₁₁ClO₂S, and its structure is CH₃-CH(SO₂-CH₂Cl)-CH₂-CH₃.

Properties

CAS No. |

1830-46-2 |

|---|---|

Molecular Formula |

C5H11ClO2S |

Molecular Weight |

170.651 |

IUPAC Name |

2-(chloromethylsulfonyl)butane |

InChI |

InChI=1S/C5H11ClO2S/c1-3-5(2)9(7,8)4-6/h5H,3-4H2,1-2H3 |

InChI Key |

DOHAERKBLQUMEC-UHFFFAOYSA-N |

SMILES |

CCC(C)S(=O)(=O)CCl |

Synonyms |

Methane, chloro[(1-Methylpropyl)sulfonyl]- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethylsulfonyl)butane typically involves the chlorination of butane derivatives. One common method includes the reaction of 1,3-butanediol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to yield the desired product . The reaction is usually carried out in an inert solvent like dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethylsulfonyl)butane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides.

Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium azide, sodium methoxide, and primary amines.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, alkenes, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Chloromethylsulfonyl)butane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and materials.

Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(Chloromethylsulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity . The molecular targets and pathways involved include enzyme active sites and cellular signaling pathways .

Comparison with Similar Compounds

1,4-Bis(2-chloroethylthio)butane (CAS 142868-93-7)

- Molecular Formula : C₈H₁₆Cl₂S₂

- Structure : Butane with 2-chloroethylthio (-S-CH₂CH₂Cl) groups at positions 1 and 4.

- Reactivity : The thioether (-S-) groups are less polar and reactive than sulfonyl chlorides. They primarily undergo oxidation to sulfoxides/sulfones or alkylation reactions.

Key Difference : Unlike 2-(Chloromethylsulfonyl)butane, this compound lacks sulfonyl chloride functionality, reducing its electrophilicity and utility in forming sulfonamides or esters.

Sulfonamide-Containing Derivatives

(2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate

- Molecular Formula : C₁₃H₁₇ClN₂O₄S₂

- Structure : Features a sulfonamide (-SO₂-NH-) and methylsulfanyl (-S-CH₃) group.

- Reactivity : The sulfonamide group participates in hydrogen bonding, enhancing solubility in polar solvents. It is less reactive than sulfonyl chlorides but serves as a stable pharmacophore in drug design .

Key Difference : The sulfonamide group in this compound contrasts with the sulfonyl chloride in this compound, limiting its use in covalent bond-forming reactions.

Thioether-Carboxylic Acid Derivatives

2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid

- Molecular Formula : C₁₁H₁₃ClO₂S

- Structure : Combines a thioether-linked chlorophenyl group and a carboxylic acid (-COOH).

- Reactivity : The carboxylic acid introduces acidity (pKa ~4-5), while the thioether contributes to lipophilicity.

Key Difference : The absence of a sulfonyl group and presence of carboxylic acid make this compound more suited for pH-dependent applications (e.g., prodrugs) compared to the electrophilic sulfonyl chloride .

Research Findings and Data

Physical and Chemical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.